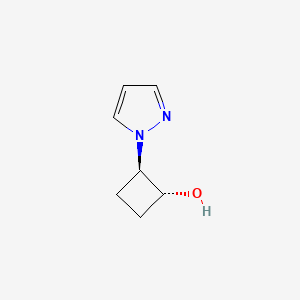

trans-2-(1H-pyrazol-1-yl)cyclobutan-1-ol

Vue d'ensemble

Description

Trans-2-(1H-pyrazol-1-yl)cyclobutan-1-ol (TPCB) is a cyclic ether compound that has been studied for its potential medicinal applications. It has been shown to have a wide range of biochemical and physiological effects in both in vitro and in vivo studies. TPCB is a relatively new compound and its exact mechanism of action is still being studied.

Applications De Recherche Scientifique

Schiff Bases and Coordination Chemistry

A study by Barz, Rauch, and Thiel (1997) describes the transformation of "trans-2-(pyrazol-1-yl)cyclohexan-1-ol" into an amino group, leading to the synthesis of new Schiff bases with potential applications in enantioselective catalysis. These compounds demonstrated unique stereochemical flexibility and asymmetric arrangements when coordinated with metals like Pd(II), Re(I), and Re(V), indicating their potential in creating chiral catalytic sites (Barz, Rauch, & Thiel, 1997).

Kinetic Resolution and Catalysis

Barz, Herdtweck, and Thiel (1996) conducted a study on the kinetic resolution of "trans-2-(1-pyrazolyl)cyclohexan-1-ol" using lipase B from Candida antarctica. This research demonstrated the enzyme's ability to selectively acylate racemic mixtures, providing insights into the synthesis of enantiomerically pure compounds, which could have implications for pharmaceutical synthesis and chiral catalysis (Barz, Herdtweck, & Thiel, 1996).

Photophysical and Quantum Chemical Analysis

Mati, Sarkar, Sarkar, and Bhattacharya (2012) investigated the spectral response of geometrical isomers of a biologically significant pyrazoline derivative encapsulated in β-cyclodextrin nanocavities. This study provided insights into the solvatochromic behavior of these isomers, highlighting their potential in developing sensitive probes for studying microenvironments (Mati, Sarkar, Sarkar, & Bhattacharya, 2012).

Coordination Chemistry of Cycloalkanes

Another study by Barz, Herdtweck, and Thiel (1998) explored the coordination chemistry of "trans-2-pyrazol-1-ylcyclohexan-1-ol" and derivatives with transition metals. The research highlighted the synthesis, spectroscopic features, and solid-state structures of metal complexes, underscoring the role of cycloalkane backbones in dictating ligand arrangements and potential applications in material science (Barz, Herdtweck, & Thiel, 1998).

Propriétés

IUPAC Name |

(1R,2R)-2-pyrazol-1-ylcyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c10-7-3-2-6(7)9-5-1-4-8-9/h1,4-7,10H,2-3H2/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGZXGUYMVHCIU-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1N2C=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1N2C=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(1H-pyrazol-1-yl)cyclobutan-1-ol | |

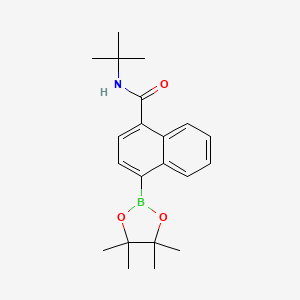

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485438.png)

![4-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}piperidine](/img/structure/B1485440.png)

![3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485441.png)

![(2E)-3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485444.png)

![1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485445.png)

![1-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485446.png)

![1-[(3-Fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1485448.png)

![5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1485450.png)

![5-(Prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene dihydrochloride](/img/structure/B1485451.png)